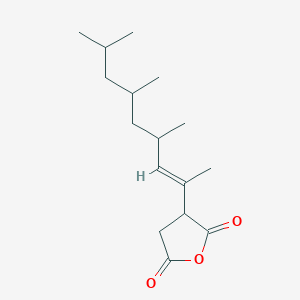

2,5-Furandione, dihydro-3-(tetrapropenyl)-

Descripción

Propiedades

Número CAS |

26544-38-7 |

|---|---|

Fórmula molecular |

C16H26O3 |

Peso molecular |

266.38 g/mol |

Nombre IUPAC |

3-[(E)-dodec-9-enyl]oxolane-2,5-dione |

InChI |

InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h3-4,14H,2,5-13H2,1H3/b4-3+ |

Clave InChI |

AMEIILZCUWMPEV-ONEGZZNKSA-N |

SMILES isomérico |

CC(C)CC(C)CC(C)/C=C(\C)/C1CC(=O)OC1=O |

SMILES canónico |

CC(C)CC(C)CC(C)C=C(C)C1CC(=O)OC1=O |

Descripción física |

Liquid |

Sinónimos |

Dihydro-3-(tetrapropenyl)-2,5-furandione |

Origen del producto |

United States |

Actividad Biológica

2,5-Furandione, dihydro-3,3,4,4-tetra-1-propenyl (commonly referred to as tetrapropenylsuccinic anhydride) is an organic compound with the molecular formula and a molecular weight of 266.38 g/mol. This compound belongs to the class of furandiones, which are known for their diverse biological activities. Despite limited direct research on this specific compound, its structural characteristics suggest potential biological applications that warrant exploration.

Structural Characteristics

The structure of 2,5-Furandione, dihydro-3,3,4,4-tetra-1-propenyl includes a five-membered ring containing two oxygen atoms and a carbon atom. The prefix "dihydro" indicates the presence of additional hydrogen atoms compared to related compounds. The "tetra-1-propenyl" substituent denotes four propenyl groups attached to the molecule. This unique structure is significant as it may influence the compound's reactivity and biological interactions.

Biological Activities of Furandiones

Furandiones are recognized for various biological properties including:

- Antimicrobial Activity : Some furandiones exhibit antifungal and antibacterial properties. Research indicates that similar compounds can inhibit the growth of certain pathogens.

- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation in various biological models.

- Antioxidant Properties : Furandiones may act as antioxidants, protecting cells from oxidative stress.

Given these known activities associated with related furandione compounds, it is plausible that 2,5-Furandione, dihydro-3,3,4,4-tetra-1-propenyl could possess similar properties.

Research Findings

While specific studies on 2,5-Furandione, dihydro-3,3,4,4-tetra-1-propenyl are sparse, insights can be drawn from research on structurally related compounds:

- Antimicrobial Studies : A study examining derivatives of furandione indicated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. These findings suggest that 2,5-Furandione may also exhibit similar effects due to structural similarities.

- Anti-inflammatory Research : Research has shown that certain furandione derivatives can modulate inflammatory pathways in vitro. For instance, compounds with similar anhydride structures have been found to inhibit pro-inflammatory cytokines in macrophages.

Case Studies

- Antibacterial Activity : In a comparative study of various furandione derivatives against bacterial strains, it was found that those with multiple propenyl groups exhibited enhanced antimicrobial activity. This suggests that 2,5-Furandione may also be effective against microbial infections .

- Inflammation Modulation : A case study involving furandione derivatives demonstrated their ability to reduce inflammation markers in animal models of arthritis. The mechanism involved the downregulation of NF-kB signaling pathways.

Data Table: Biological Activities of Furandiones

Métodos De Preparación

Ene Reaction of Maleic Anhydride with Propylene Tetramer

The primary industrial synthesis of TPSA involves the ene reaction between maleic anhydride and a branched C12 olefin derived from propylene tetramer. Propylene tetramer, a mixture of branched C12 alkenes, undergoes thermal addition to maleic anhydride at elevated temperatures (typically 180–220°C) without solvents. The reaction proceeds via a concerted mechanism where the olefin’s double bond shifts to form a new carbon-carbon bond with the electron-deficient maleic anhydride.

Key reaction parameters :

-

Temperature : 190–210°C

-

Time : 4–8 hours

-

Olefin-to-anhydride ratio : 1:1 molar

The product is a viscous liquid containing a mixture of regioisomers due to the variable branching in the propylene tetramer feedstock.

Purification and Isolation Techniques

Distillation Under Reduced Pressure

Crude TPSA is purified via short-path distillation under vacuum (0.1–1 mmHg) to remove unreacted maleic anhydride and low-molecular-weight byproducts. The distillate is collected at 150–180°C, yielding a clear, pale-yellow liquid with >95% purity.

Solvent Extraction

Alternative purification involves sequential washes with isopropanol and methylene chloride to isolate TPSA from DMSO-based reaction mixtures. This method is less common in industrial settings due to scalability challenges.

Structural and Chemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d6):

-

δ 5.2–5.4 ppm (m, 2H, CH=CH from propenyl groups)

-

δ 3.1–3.3 ppm (m, 8H, CH₂ from succinic anhydride backbone)

-

δ 0.8–1.6 ppm (m, 24H, CH₃ and CH₂ from branched alkyl chains).

¹³C NMR confirms the succinic anhydride moiety (δ 170–175 ppm, carbonyl carbons) and propenyl substituents (δ 115–125 ppm, alkene carbons).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

1850 cm⁻¹ and 1775 cm⁻¹: Stretching vibrations of the anhydride carbonyl groups.

Industrial-Scale Production Metrics

Applications Influencing Synthesis Design

Epoxy Resin Curing Agent

TPSA’s branched structure enhances epoxy flexibility compared to linear analogs. Optimal curing requires a stoichiometric ratio of 0.8:1 (anhydride:epoxy).

Hydrophobic Modification of Polysaccharides

Reactions with TPSA at 120°C in DMSO introduce alkyl chains onto biopolymers like cashew gum, achieving degrees of substitution (DS) up to 0.20.

Challenges and Optimization Strategies

Isomer Control

The propylene tetramer feedstock contains multiple branched isomers, leading to TPSA mixtures. Gas chromatography-mass spectrometry (GC-MS) analyses reveal ≥6 major isomers, complicating reproducibility.

Byproduct Formation

Trace maleic acid (from hydrolysis) and Diels-Alder adducts are detected via high-performance liquid chromatography (HPLC). Acid scavengers like molecular sieves mitigate hydrolysis.

Comparative Analysis of TPSA vs. Linear Analogs

| Property | TPSA | n-Dodecenylsuccinic Anhydride |

|---|---|---|

| Melting Point | Liquid at 25°C | 35–40°C |

| Epoxy Compatibility | Higher flexibility | Brittle cured resins |

| Hydrolytic Stability | Moderate | Low (prone to ring-opening) |

Q & A

Basic Research Questions

Q. How can I experimentally determine the octanol-water partition coefficient (log Pow) of this compound?

- Methodology : Use the OECD Test Guideline 107 shake-flask method. Prepare solutions of the compound in pre-saturated octanol and water phases, equilibrate, and quantify concentrations via HPLC or GC-MS. Compare results with the reported log Pow >4.39 .

- Data Interpretation : A high log Pow (>4.39) suggests strong hydrophobicity, impacting bioavailability and environmental persistence.

Q. What standardized methods are recommended for assessing soil mobility?

- Methodology : Measure the soil organic carbon-water partition coefficient (Koc) using batch equilibrium tests. The compound’s Koc of 825 indicates low mobility, aligning with EPA guidelines for hydrophobic substances .

- Table :

| Parameter | Value | Test Guideline |

|---|---|---|

| log Pow | >4.39 | OECD 107 |

| Koc | 825 | EPA 835.1230 |

Q. How do I synthesize derivatives of this compound for structure-activity studies?

- Methodology : React with amines (e.g., triethylenetetramine) under anhydrous conditions. Monitor reactions via TLC or FTIR for anhydride ring opening. Purify via column chromatography and characterize using <sup>1</sup>H/<sup>13</sup>C NMR .

Advanced Research Questions

Q. How can discrepancies between predicted and experimental Koc values be resolved?

- Analysis : Computational models (e.g., EPI Suite) often underestimate Koc for branched alkyl derivatives. Validate predictions with lab-derived Koc using soil samples of varying organic carbon content .

- Advanced Approach : Conduct molecular dynamics simulations to assess interactions between the compound’s propenyl groups and soil organic matter.

Q. What strategies optimize the synthesis of amine-functionalized derivatives?

- Methodology : Use catalytic bases (e.g., DMAP) to enhance nucleophilic attack on the anhydride. For sterically hindered amines (e.g., triethanolamine), employ microwave-assisted synthesis to reduce reaction time .

- Characterization : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm regioselectivity and stereochemistry.

Q. How do structural modifications (e.g., propenyl chain length) affect biodegradation pathways?

- Experimental Design : Compare aerobic/anaerobic degradation rates of the parent compound and analogs (e.g., dihydro-3-(hexadecenyl) derivatives) in soil microcosms. Quantify metabolites via LC-QTOF-MS .

- Contradiction Note : Longer alkyl chains may reduce bioavailability but increase persistence, conflicting with standard QSAR biodegradation models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.